2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-6-methoxy-2-oxoquinolin-1(2H)-yl)-N-phenylacetamide

Description

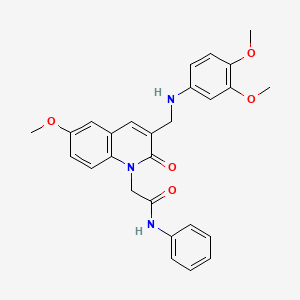

This compound features a 2-oxoquinolin-1(2H)-yl core substituted at position 3 with a ((3,4-dimethoxyphenyl)amino)methyl group and at position 1 with an N-phenylacetamide moiety. The 3,4-dimethoxyphenyl substituent may contribute to π-π stacking or hydrogen bonding in biological targets, while the acetamide linker provides structural flexibility .

Properties

IUPAC Name |

2-[3-[(3,4-dimethoxyanilino)methyl]-6-methoxy-2-oxoquinolin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5/c1-33-22-10-11-23-18(14-22)13-19(16-28-21-9-12-24(34-2)25(15-21)35-3)27(32)30(23)17-26(31)29-20-7-5-4-6-8-20/h4-15,28H,16-17H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMDDALQQGZAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=O)C(=C2)CNC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure contains a 3,4-dimethoxyphenyl group, which is a common motif in many bioactive compounds, suggesting it may interact with a variety of biological targets.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, influencing cellular processes such as signal transduction, enzyme activity, and gene expression.

Pharmacokinetics

Its solubility in organic solvents like ethanol, ether, and chloroform suggests that it may have good absorption and distribution characteristics. Its stability in air and water also indicates that it may have a reasonable half-life in the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, its solubility in various solvents suggests that it may be more effective in certain environments. .

Biological Activity

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-6-methoxy-2-oxoquinolin-1(2H)-yl)-N-phenylacetamide, with CAS number 894562-71-1, is a complex organic compound that has garnered interest for its potential biological activities. This compound features a quinoline core, substituted with methoxy and dimethoxyphenyl groups, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula : C₃₄H₃₃N₃O₅

- Molecular Weight : 473.5 g/mol

- Structural Characteristics : The compound contains an amide group and a quinolinone structure, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate various signaling pathways by binding to receptors or enzymes, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. The specific compound under discussion has been evaluated for its effects on cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in various cancer types. For instance:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Growth inhibition |

| HeLa (Cervical) | 10.0 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest |

These results suggest that the compound may serve as a lead in the development of novel anticancer agents.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial activity highlights the potential use of this compound in treating infections caused by resistant bacterial strains.

Case Studies

A notable study investigated the pharmacological effects of similar quinoline derivatives, which provided insights into their therapeutic potential. The study focused on the structure-activity relationship (SAR) of these compounds, revealing that modifications to the methoxy groups significantly influenced their biological efficacy.

Key Findings:

- Structural Modifications : Altering the position of methoxy groups enhanced anticancer activity.

- Synergistic Effects : Combining this compound with established chemotherapeutics resulted in increased efficacy against resistant cancer cell lines.

Comparison with Similar Compounds

Structural Analogues

Core Structure Variations :

- Quinolinone Derivatives: The target compound shares its 2-oxoquinolin core with ZINC2690702 (N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide) . However, the latter has a 4-ethoxybenzoyl group at position 3 and a fluorine at position 6, which may reduce metabolic stability compared to the target’s amino-methyl substituent.

- Dihydroquinolinone Derivatives: HR442864 (2-(6-amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)-N,N-dimethylacetamide) features a partially saturated quinolinone ring, which likely increases conformational rigidity but reduces aromatic interactions compared to the fully aromatic target compound .

Substituent Effects :

- Acetamide Linkers : The N-phenylacetamide group in the target compound contrasts with the N,N-dimethylacetamide in HR442864. The bulkier phenyl group may enhance hydrophobic interactions in drug-receptor binding compared to dimethyl substituents .

- Methoxy vs. Fluoro Groups : The 6-methoxy group in the target compound improves solubility compared to the 6-fluoro substituent in ZINC2690702, which is more electronegative and may alter electronic distribution .

Physicochemical Properties

Key Observations :

- The target compound’s higher molecular weight and methoxy groups contribute to moderate lipophilicity (LogP ~3.2), favoring membrane permeability but limiting aqueous solubility.

- HR442864’s lower LogP (1.5) and saturated core improve water solubility, making it more suitable for formulation but less ideal for blood-brain barrier penetration .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a quinolin-2-one core with a 3,4-dimethoxyphenylaminomethyl group at position 3 and an N-phenylacetamide moiety at position 2. The methoxy groups enhance solubility and modulate electronic effects, while the amide group participates in hydrogen bonding, critical for biological interactions. The quinolinone ring’s planarity facilitates π-π stacking with protein targets .

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical?

Synthesis involves:

- Substitution : Reacting nitro precursors with methoxy-containing reagents under alkaline conditions (e.g., K₂CO₃ in DMF) .

- Reduction : Using iron powder in acidic media (pH 3–4) to convert nitro to amine groups .

- Condensation : Coupling amines with acetamide derivatives using condensing agents like HATU or EDC in polar solvents (DMF or DCM) . Critical conditions include strict pH control during reduction and inert atmospheres to prevent oxidation .

Q. Which characterization techniques are essential for confirming the compound’s purity and structure?

- NMR Spectroscopy : To verify substituent positions and hydrogen environments (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., [M+1]⁺ peaks) .

- IR Spectroscopy : To identify carbonyl (C=O, ~1667 cm⁻¹) and amide (N–H, ~3468 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers optimize the condensation step to improve yield, and what analytical methods validate success?

Optimization Strategies :

Q. How can structural elucidation challenges, such as rotational isomers, be resolved?

Rotational isomers (e.g., due to amide bond flexibility) may cause split NMR peaks. Solutions include:

- Variable-Temperature NMR : To coalesce peaks at elevated temperatures.

- X-ray Crystallography : To resolve conformational heterogeneity, as demonstrated in related compounds with three distinct conformers in the asymmetric unit .

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH Stability Studies : Incubate in buffers (pH 1–9) and analyze degradation via HPLC .

- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) .

- Light Exposure Tests : Monitor photodegradation using UV-Vis spectroscopy .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular Docking : Use software like AutoDock to simulate binding to receptors (e.g., orexin-1) .

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) to correlate with redox activity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.